4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
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Overview
Description
4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms and a trifluoromethoxy group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethoxylation of a biphenyl derivative, followed by amination.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions due to the presence of fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride-pyridine for trifluoromethoxylation, and various oxidizing and reducing agents for other transformations. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce various functional groups onto the biphenyl core .
Scientific Research Applications
4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and reactivity.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-ylamine: Shares similar structural features but differs in the position of fluorine atoms.
2-Bromo-4,5-difluoro-4’-(trifluoromethoxy)-1,1’-biphenyl: Contains a bromine atom, which alters its reactivity and applications.
Uniqueness
4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is unique due to its specific arrangement of fluorine atoms and the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
IUPAC Name |
4,5-difluoro-2-[4-(trifluoromethoxy)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-10-5-9(12(19)6-11(10)15)7-1-3-8(4-2-7)20-13(16,17)18/h1-6H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGKCHHSWOFVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2N)F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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